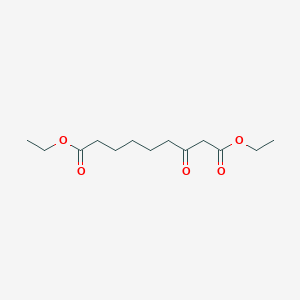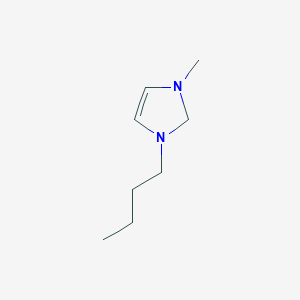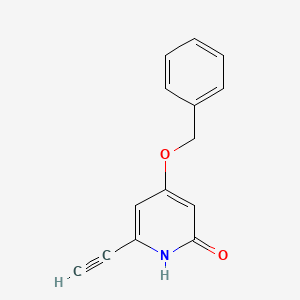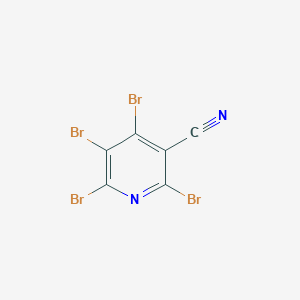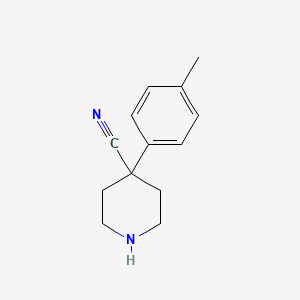
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a pyrimidine ring with an amino group at position 2, an ethyl group at position 3, and a keto group at position 6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:
- Urea
Aldehyde: (e.g., acetaldehyde)
β-Keto ester: (e.g., ethyl acetoacetate)
The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures (around 80-100°C) for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance product purity.
化学反应分析
Types of Reactions
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding pyrimidinones.
- Reduction : Reduction reactions can convert the keto group to a hydroxyl group.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
- Substitution : Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
- Oxidation : Formation of pyrimidinones.
- Reduction : Formation of hydroxyl derivatives.
- Substitution : Formation of N-substituted derivatives.
科学研究应用
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex heterocyclic compounds.
- Biology : Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine : Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
- Industry : Used in the development of agrochemicals and as a precursor in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- 2-Aminopyrimidin-4-one : Similar structure but lacks the ethyl group.
- 2-Amino-4,6-dihydroxypyrimidine : Contains hydroxyl groups instead of a keto group.
- 2-Amino-3-methyl-4,5-dihydropyrimidin-6-one : Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one is unique due to the presence of the ethyl group at position 3, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic properties and its interactions with biological targets.
属性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
2-amino-3-ethyl-4,5-dihydropyrimidin-6-one |
InChI |
InChI=1S/C6H11N3O/c1-2-9-4-3-5(10)8-6(9)7/h2-4H2,1H3,(H2,7,8,10) |
InChI 键 |
QKSCIOXBYRZWEP-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(=O)N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
